4,6-Dihydroxynonan-5-one

Description

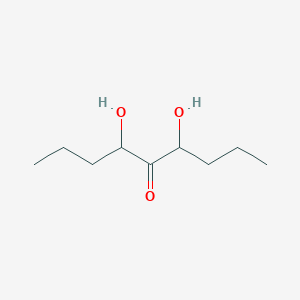

Structure

2D Structure

3D Structure

Properties

CAS No. |

649767-30-6 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4,6-dihydroxynonan-5-one |

InChI |

InChI=1S/C9H18O3/c1-3-5-7(10)9(12)8(11)6-4-2/h7-8,10-11H,3-6H2,1-2H3 |

InChI Key |

HHCANUABVUIWJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)C(CCC)O)O |

Origin of Product |

United States |

Stereochemical Aspects and Asymmetric Induction in 4,6 Dihydroxynonan 5 One Chemistry

Chiral Recognition and Diastereoselective Synthesis

The creation of specific stereoisomers of 4,6-Dihydroxynonan-5-one hinges on the principles of chiral recognition, where a chiral substrate, reagent, or catalyst influences the stereochemical outcome of a reaction. Diastereoselective synthesis aims to selectively produce one diastereomer over others.

Substrate-Controlled Stereoselectivity in Carbon-Carbon Bond Formation

Currently, there is a lack of specific studies in the accessible scientific literature detailing substrate-controlled stereoselectivity in carbon-carbon bond formation for the synthesis of this compound. In principle, this approach would involve a pre-existing chiral center within the substrate molecule that directs the stereochemical outcome of a subsequent bond-forming reaction. The steric and electronic properties of the chiral substrate would favor the approach of a reagent from a specific face, leading to the formation of a new stereocenter with a defined configuration relative to the existing one.

Reagent-Controlled Stereoselectivity

Ligand-Controlled Stereoselectivity in Catalytic Systems

The use of catalytic systems where stereoselectivity is controlled by a chiral ligand is a powerful tool in asymmetric synthesis. However, there are no specific examples in the current body of scientific literature that apply this methodology to the synthesis of this compound. In such a system, a metal catalyst would be complexed with a chiral ligand, and this complex would then catalyze a reaction to form this compound with high diastereoselectivity. The chiral environment created by the ligand around the metal center would be responsible for directing the stereochemical course of the reaction.

Enantioselective Methodologies

Enantioselective methodologies are designed to produce one enantiomer of a chiral compound in excess over the other.

Chiral Auxiliaries and Asymmetric Catalysis

The application of chiral auxiliaries and asymmetric catalysis for the synthesis of this compound has not been specifically documented. Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to achieve the same goal without the need for stoichiometric amounts of a chiral substance.

Enzyme-Mediated Enantioselection and Diastereoselection

Enzymes are highly efficient and selective chiral catalysts. While enzyme-mediated synthesis is a well-established field, there is no specific information available regarding the use of enzymes for the enantioselective or diastereoselective synthesis of this compound. In principle, enzymes such as lipases, esterases, or dehydrogenases could be employed to resolve a racemic mixture of this compound or its precursors, or to catalyze a stereoselective reaction to produce a specific stereoisomer.

Conformational Analysis and Stereoelectronic Effects in Hydroxylated Ketones

The spatial arrangement of atoms and orbitals in hydroxylated ketones, such as this compound, profoundly influences their reactivity and physical properties. A delicate interplay of steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects dictates the molecule's preferred three-dimensional structure. For acyclic systems like this compound, which possess considerable rotational freedom, understanding the conformational landscape is crucial for predicting stereochemical outcomes in chemical reactions.

The presence of two hydroxyl groups flanking a central ketone functionality allows for the formation of intramolecular hydrogen bonds. These non-covalent interactions can significantly stabilize certain conformations, leading to a more ordered, cyclic-like structure in what is otherwise a flexible acyclic molecule. Theoretical studies on similar 1,3-diols have shown that conformations featuring intramolecular hydrogen bonds are energetically favored. compchemhighlights.org This stabilization arises from the favorable electrostatic interaction between the hydroxyl proton of one group and the lone pair of electrons on the oxygen of the other hydroxyl group or the carbonyl oxygen.

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the conformational preferences of flexible molecules. mdpi.com These calculations can predict the relative energies of different conformers, providing insight into which structures are most likely to be populated at equilibrium. For a molecule like this compound, DFT calculations would likely reveal that conformers capable of forming a six- or seven-membered ring through hydrogen bonding are significantly lower in energy than extended, linear conformations.

The conformational preferences of the hydroxylated ketone backbone have direct implications for its reactivity. For instance, in a reduction of the ketone, the facial selectivity of the hydride attack will be influenced by the accessibility of the carbonyl group in the lowest energy conformer. If one face of the carbonyl is shielded by the molecular backbone due to a preferred hydrogen-bonded conformation, the reagent will preferentially attack from the less hindered face, leading to a specific stereoisomer of the resulting triol.

To illustrate the impact of intramolecular hydrogen bonding on the conformational energetics of a β-dihydroxy ketone, a hypothetical conformational analysis of a simplified analogue, 1,3-dihydroxy-2-butanone, is presented below. The data is representative of the types of energy differences that can be expected based on computational studies of similar small organic molecules. uci.edunih.gov

| Conformer | Key Dihedral Angle (O-C-C-O) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

| A (Gauche) | ~60° | Yes | 0.0 |

| B (Anti) | 180° | No | 3.5 |

| C (Eclipsed) | 0° | No (Steric Repulsion) | 8.0 |

This is an interactive table. You can sort and filter the data.

The table above demonstrates that the gauche conformer, which is stabilized by an intramolecular hydrogen bond, is the most stable. The extended anti conformer is significantly higher in energy, and the eclipsed conformer is the most unstable due to severe steric repulsion.

Further detail on the key structural parameters of these conformers, derived from theoretical calculations on analogous 1,3-diol systems, highlights the structural changes associated with hydrogen bonding. compchemhighlights.org

| Parameter | Conformer A (H-Bonded) | Conformer B (Extended) |

| O-H···O distance (Å) | ~2.5 | > 4.0 |

| C-C-C-O Dihedral Angle (°) | ~55 | 180 |

| Calculated Dipole Moment (D) | ~2.8 | ~3.5 |

This is an interactive table. You can sort and filter the data.

These tables underscore the significant influence of intramolecular hydrogen bonding in directing the conformational preferences of hydroxylated ketones. The formation of a hydrogen bond leads to a more compact structure with a lower relative energy and a different dipole moment compared to the extended conformation. This fundamental understanding of conformational analysis and stereoelectronic effects is essential for designing stereoselective syntheses involving this compound and related polyketide structures. compchemhighlights.org

Theoretical and Computational Chemistry of 4,6 Dihydroxynonan 5 One Systems

Quantum Chemical Calculations for Reaction Mechanisms and Stereoselectivity

Quantum chemical calculations are pivotal in elucidating the intricate details of reaction mechanisms involving 4,6-Dihydroxynonan-5-one. By employing methods such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby predicting the most probable reaction pathways and the origins of stereoselectivity.

A significant area of investigation has been the stereoselective reduction of the ketone at the C5 position, a key transformation that can lead to the formation of diastereomeric diols. Theoretical studies have modeled this reduction using various reagents, such as sodium borohydride, to understand the facial selectivity of the hydride attack. Calculations are typically performed using a functional like B3LYP with a basis set such as 6-31G* to optimize the geometries of reactants, transition states, and products.

The calculations reveal that the approach of the hydride can be influenced by the existing stereocenters at C4 and C6. The hydroxyl groups at these positions can direct the incoming nucleophile through steric hindrance or by forming transient hydrogen bonds with the reducing agent. Two primary transition states are located, corresponding to the hydride attacking the re and si faces of the carbonyl group. The computed energy barriers for these pathways allow for the prediction of the major diastereomer formed.

Table 1: Calculated Activation Energies for the Diastereoselective Reduction of this compound

| Transition State | Hydride Attack Face | Activation Energy (kcal/mol) | Predicted Major Diastereomer |

|---|---|---|---|

| TS1 | re | 12.5 | (4R,5S,6R)-Nonane-4,5,6-triol |

| TS2 | si | 14.2 | (4R,5R,6R)-Nonane-4,5,6-triol |

Calculations performed at the B3LYP/6-31G level of theory in a simulated ethanol solvent field.*

These theoretical findings suggest that the reduction preferentially proceeds via the transition state with the lower energy barrier (TS1), leading to a predictable stereochemical outcome.

Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions

To investigate the potential biological activity of this compound, molecular modeling and docking studies are employed to simulate its interaction with enzyme active sites. These computational techniques are crucial for predicting binding affinities and understanding the specific molecular interactions that govern substrate recognition and catalysis.

A hypothetical study might explore the interaction of this compound with a member of the short-chain dehydrogenase/reductase (SDR) family, enzymes known to catalyze the reduction of ketones. Using a crystal structure of a relevant SDR enzyme, molecular docking simulations can predict the most favorable binding pose of the substrate within the catalytic pocket.

The docking results typically show that the substrate orients itself to position the C5 carbonyl group in close proximity to the catalytic tyrosine and the NADH cofactor. The stability of the enzyme-substrate complex is governed by a network of hydrogen bonds and van der Waals interactions. The hydroxyl groups at C4 and C6 of the substrate are often found to be critical for anchoring it in the active site through hydrogen bonding with specific amino acid residues like serine or aspartic acid.

Table 2: Predicted Binding Interactions of this compound in a Hypothetical Reductase Active Site

| Interaction Type | Substrate Group | Enzyme Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | C4-OH | Ser142 | 2.8 |

| Hydrogen Bond | C6-OH | Asp98 | 3.1 |

| Hydrogen Bond | C5=O | Tyr155 | 2.9 |

| Hydrophobic | Nonane backbone | Leu198, Val203 | N/A |

Data generated from AutoDock Vina simulation.

These docking studies provide a rational basis for the observed or potential biological activity of this compound and can guide the design of enzyme inhibitors or more potent analogs.

Prediction of Stereochemical Outcomes and Conformational Preferences

Computational chemistry offers powerful tools for predicting the three-dimensional structure and conformational preferences of flexible molecules like this compound. Understanding the molecule's preferred shapes is essential, as its conformation can significantly influence its reactivity and biological interactions.

Conformational analysis, often performed using molecular mechanics or higher-level quantum chemical methods, can identify the low-energy conformers of the molecule. For this compound, the rotational freedom around the C4-C5 and C5-C6 bonds is of particular interest. The relative orientation of the two hydroxyl groups and the central ketone can be described by key dihedral angles.

The results of such analyses often indicate that the most stable conformers are those that minimize steric clashes and maximize stabilizing intramolecular hydrogen bonds between the hydroxyl groups and the carbonyl oxygen. These preferred conformations can directly influence the facial selectivity of reactions at the C5 ketone, as one face may be sterically shielded by the alkyl chains.

Table 3: Relative Energies of Stable Conformers of this compound

| Conformer | C3-C4-C5-C6 Dihedral Angle (°) | C4-C5-C6-C7 Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | -65.2 | 175.1 | 0.00 |

| B | 178.9 | -68.3 | 1.25 |

| C | 62.5 | 63.8 | 2.10 |

Energies calculated at the MP2/6-311G* level of theory.*

By identifying the global minimum energy conformation (Conformer A), computational models provide a static picture that helps predict the most likely reactive shape of the molecule. This information is invaluable for forecasting the stereochemical outcomes of reactions where the substrate's conformation plays a determining role.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium borohydride |

| (4R,5S,6R)-Nonane-4,5,6-triol |

Natural Occurrence and Biosynthetic Pathways of Dihydroxynonanone Derivatives

Isolation from Natural Sources (e.g., Ericanone from Erica cinerea)

While specific literature detailing the isolation of a compound named "Ericanone" from Erica cinerea (Bell Heather) is not available in the provided search results, the Ericaceae family of plants is known for being a rich source of bioactive compounds, including a variety of polyphenols like flavones, flavanols, and hydroxycinnamic acids. These plants have a history of use in traditional medicine, suggesting the presence of a diverse array of secondary metabolites. The isolation of specific nonanoid derivatives would typically involve extraction from the plant material followed by chromatographic techniques to purify individual compounds.

Proposed Biosynthetic Routes to Diaryl- and Polyketide Nonanoids

The carbon skeleton of nonanoids, including 4,6-Dihydroxynonan-5-one, is proposed to be assembled through the polyketide biosynthetic pathway. This fundamental process in many organisms involves enzymes known as polyketide synthases (PKSs).

The biosynthesis begins with a starter molecule, typically a coenzyme A (CoA) linked unit like acetyl-CoA. This starter unit is then sequentially condensed with several extender units, most commonly malonyl-CoA. In each condensation step, the carbon chain is elongated by two carbons. For a nine-carbon nonanoid backbone, one starter unit and four extender units would be required.

The general mechanism for polyketide synthesis is as follows:

Initiation: A starter unit (e.g., acetyl-CoA) is loaded onto the PKS enzyme.

Elongation: The growing polyketide chain is extended through the sequential addition of dicarboxyl-CoA extender units (e.g., malonyl-CoA). This process is catalyzed by different domains within the PKS multienzyme complex.

Processing: After each condensation, the β-keto group can undergo a series of modifications, including reduction to a hydroxyl group, dehydration to a double bond, and further reduction to a saturated carbon-carbon bond. The specific set of modifications determines the final structure of the polyketide backbone.

Termination: Once the chain reaches its full length, it is released from the PKS enzyme, often undergoing cyclization or other transformations.

The immense structural diversity of polyketides arises from the modular nature of the PKS enzymes, the choice of different starter and extender units, and the varied pattern of reductive processing at each step.

Enzymatic Biotransformations of Nonanones

Biotransformation is a key process where functional groups are introduced or modified on a molecule by enzymes. For a nonanone, the conversion to a dihydroxynonanone like this compound involves the reduction of ketone functionalities.

The reduction of a ketone to a secondary alcohol is a common metabolic reaction in living organisms. This biotransformation is catalyzed by a class of enzymes known as ketoreductases (KREDs) or, more broadly, alcohol dehydrogenases. These enzymes facilitate the transfer of a hydride ion from a cofactor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), to the carbonyl carbon of the ketone. This process converts the ketone into a hydroxyl group.

The reaction can be summarized as: R-C(=O)-R' + NADH + H⁺ ⇌ R-CH(OH)-R' + NAD⁺

This enzymatic reduction is highly significant for several reasons:

Stereospecificity: Enzymes often carry out these reductions with high stereospecificity, meaning they produce a specific stereoisomer of the alcohol product. This is crucial in biological systems where molecular shape dictates function.

Mild Conditions: Biotransformations occur under mild physiological conditions, avoiding the need for harsh chemical reagents.

Chemoselectivity: Enzymes can selectively reduce a ketone group even in the presence of other reactive functional groups within the same molecule.

In the context of this compound, a precursor nonanedione could undergo two separate enzymatic reduction steps to introduce the two hydroxyl groups, or a monohydroxynonanone could be further hydroxylated. These enzymatic steps are crucial for producing the final, functionalized natural product.

Utility of 4,6 Dihydroxynonan 5 One and Its Analogues As Precursors in Complex Molecule Synthesis

Building Blocks for Polyketide Natural Product Synthesis

Polyketides are a large and structurally diverse class of natural products synthesized by a variety of organisms, including bacteria, fungi, and plants. wikipedia.orgnih.gov Their biosynthesis involves the sequential condensation of simple carboxylic acid derivatives, a process orchestrated by large multienzyme complexes known as polyketide synthases (PKSs). nih.gov The fundamental process of polyketide chain elongation involves the decarboxylative condensation of an extender unit (like malonyl-CoA) with a growing polyketide chain, resulting in a β-ketoacyl intermediate. wikipedia.orgnih.gov This intermediate can then undergo a series of modifications, including reduction of the ketone to a hydroxyl group, creating a β-hydroxy ketone moiety. nih.govnih.gov

The structure of 4,6-dihydroxynonan-5-one is emblematic of a segment of a growing polyketide chain after it has undergone two cycles of reduction at the carbonyl groups. The β-hydroxy ketone functionality is a recurring motif in the backbones of many complex polyketides. syr.eduorganic-chemistry.org Synthetic chemists targeting the total synthesis of such natural products often devise strategies that assemble the carbon skeleton using building blocks that already contain this key functionality. A molecule like this compound or its analogues can, therefore, be considered a valuable synthon, representing a pre-formed segment of the final natural product.

The iterative nature of polyketide biosynthesis inspires laboratory syntheses where polyketide chains are constructed in a modular fashion. frontiersin.orgnih.gov This bio-inspired approach allows for the streamlined and flexible construction of complex molecules. The use of building blocks containing the β-hydroxy ketone substructure simplifies the synthetic route by incorporating key stereocenters and functionalities early in the process.

| Natural Product Class | Representative Polyketide | Key Structural Feature Derived from β-Hydroxy Ketone Precursors |

| Macrolides | Erythromycin | A large lactone ring constructed from a polypropionate chain with multiple hydroxyl and methyl groups. |

| Polyether Ionophores | Monensin | A linear polyketide chain containing multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings formed by the cyclization of hydroxyl and epoxide groups. |

| Aromatic Polyketides | Tetracycline | A polycyclic aromatic system derived from the folding and cyclization of a linear polyketide chain. |

Intermediates for Spiroketal Compounds

Spiroketals are a common structural motif found in a wide array of natural products that exhibit diverse biological activities. mskcc.org These compounds are characterized by a central tetrahedral carbon atom that is part of two heterocyclic rings. The formation of spiroketals can be efficiently achieved through the cyclization of acyclic dihydroxyketone precursors. researchgate.netresearchgate.net In this reaction, the two hydroxyl groups of the precursor attack the central ketone carbonyl, typically under acidic conditions, to form the bicyclic spiroketal system.

This compound is an ideal precursor for the formation of a acs.orgacs.org spiroketal system (two five-membered rings). The acid-catalyzed spiroketalization proceeds through the formation of two hemiacetal intermediates, which then combine to form the final spiroketal structure. The stereochemical outcome of this cyclization is often governed by thermodynamic control, where the most stable spiroketal isomer is the major product. mskcc.orgnih.gov This stability is influenced by factors such as the anomeric effect and the minimization of steric interactions.

The synthesis of more complex spiroketal-containing natural products, such as those found in marine toxins like pinnatoxin A, often involves the cyclization of more elaborate diketo diol precursors to form bis-spiroketal systems. nih.gov The stereoselective synthesis of these complex structures remains a significant challenge in organic chemistry, and various strategies, including kinetically controlled reactions and the use of tethering to enforce a specific thermodynamic outcome, have been developed. mskcc.orgnih.gov

| Dihydroxyketone Precursor | Spiroketal Product | Ring System |

| 1,7-Dihydroxyheptan-4-one | 1,6-Dioxaspiro[4.4]nonane | acs.orgacs.org |

| This compound | 2-Ethyl-3-propyl-1,7-dioxaspiro[5.5]undecane (analogue) | mskcc.orgmskcc.org (via analogue) |

| 1,8-Dihydroxyoctan-5-one | 1,7-Dioxaspiro[5.5]undecane | mskcc.orgmskcc.org |

| 1,9-Dihydroxynonan-5-one | 1,7-Dioxaspiro[5.6]dodecane | mskcc.orgacs.org |

Note: The table shows representative examples of spiroketal formation from various dihydroxyketone precursors to illustrate the relationship between chain length and ring size.

Precursors to Biologically Relevant Scaffolds (e.g., Brevicomin Synthesis)

The utility of this compound and its analogues extends to the synthesis of specific, biologically active small molecules, such as insect pheromones. A prominent example is brevicomin, an aggregation pheromone of several bark beetle species. scielo.brpherobase.com The brevicomin structure is a 6,8-dioxabicyclo[3.2.1]octane skeleton, which is a type of bicyclic ketal.

The biosynthesis of exo-brevicomin (B1210355) in the mountain pine beetle (Dendroctonus ponderosae) has been shown to start from the precursor (Z)-6-nonen-2-one. researchgate.netnih.gov This nine-carbon ketone is an analogue of this compound. The biosynthetic pathway involves the epoxidation of the double bond to form 6,7-epoxy-nonan-2-one, which then undergoes an intramolecular cyclization to yield the exo-brevicomin scaffold. researchgate.net

Laboratory syntheses of brevicomin often mimic this biosynthetic strategy. A common approach involves the conversion of (E)- or (Z)-6-nonen-2-one into its corresponding dihydroxy or epoxy derivatives, which are then cyclized under acidic conditions to form the brevicomin skeleton. acs.orgscielo.br This highlights how a nine-carbon chain with a ketone functionality serves as a crucial precursor for this biologically relevant scaffold. The strategic placement of oxygen-containing functional groups (as hydroxyls or an epoxide) at the C6 and C7 positions facilitates the key intramolecular cyclization reaction that defines the final bicyclic structure.

| Precursor | Key Intermediate(s) | Final Product |

| (Z)-6-nonen-2-one | 6,7-epoxy-nonan-2-one | exo-Brevicomin |

| (E)-6-nonen-2-one | 6,7-Dihydroxy-nonan-2-one | endo-Brevicomin |

| Acrolein Dimer + Ethyl Grignard Reagent | Unsaturated alcohol, followed by methylation and acid-catalyzed cyclization | Brevicomin (endo/exo mixture) scielo.br |

Advanced Analytical Techniques for Structural and Stereochemical Characterization of Hydroxylated Nonanones

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for the initial structural elucidation of 4,6-Dihydroxynonan-5-one, providing information on the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The protons on the carbon atoms adjacent to the hydroxyl groups (C4-H and C6-H) would appear as multiplets in the range of 3.5-4.5 ppm. The protons alpha to the carbonyl group (C3-H₂ and C7-H₂) would be expected to resonate between 2.2 and 2.7 ppm. The terminal methyl protons (C1-H₃ and C9-H₃) would appear as triplets around 0.9 ppm, while the other methylene (B1212753) protons would produce signals in the 1.2-1.8 ppm region. The protons of the hydroxyl groups would give rise to broad singlets, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments. The carbonyl carbon (C5) would be the most downfield signal, typically appearing in the range of 200-220 ppm. The carbons bearing the hydroxyl groups (C4 and C6) would resonate between 60 and 80 ppm. The carbons alpha to the carbonyl group (C3 and C7) are expected in the 30-50 ppm region. The terminal methyl carbons (C1 and C9) would be the most upfield signals, appearing around 14 ppm. The remaining methylene carbons would have chemical shifts in the 20-40 ppm range.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1/C9 | 0.9 (t) | 14.0 |

| C2/C8 | 1.3-1.6 (m) | 22.5 |

| C3/C7 | 2.3-2.6 (m) | 45.0 |

| C4/C6 | 3.8-4.2 (m) | 70.0 |

| C5 | - | 210.0 |

| OH | variable (br s) | - |

| t = triplet, m = multiplet, br s = broad singlet |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. The nominal mass of this compound (C₉H₁₈O₃) is 174.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 174 would be observed. Key fragmentation patterns would include the alpha-cleavage adjacent to the carbonyl group, leading to the loss of alkyl radicals. For instance, cleavage between C4 and C5 would result in fragments corresponding to [C₄H₉O]⁺ (m/z 73) and [C₅H₉O₂]⁺ (m/z 101). Similarly, cleavage between C5 and C6 would yield [C₅H₉O₂]⁺ (m/z 101) and [C₄H₉O]⁺ (m/z 73). Dehydration, the loss of water molecules (H₂O, 18 amu) from the hydroxyl groups, would also be a prominent fragmentation pathway, leading to peaks at m/z 156 ([M-H₂O]⁺) and 138 ([M-2H₂O]⁺).

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 174 | [C₉H₁₈O₃]⁺ | Molecular Ion |

| 156 | [C₉H₁₆O₂]⁺ | Loss of H₂O |

| 138 | [C₉H₁₄O]⁺ | Loss of 2H₂O |

| 101 | [C₅H₉O₂]⁺ | Alpha-cleavage |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. A sharp, strong absorption peak around 1710 cm⁻¹ would correspond to the C=O stretching vibration of the ketone. The C-H stretching vibrations of the alkyl chain would appear in the 2850-3000 cm⁻¹ region.

| Functional Group | Predicted IR Absorption Range (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200-3600 | Strong, Broad |

| C-H (alkane) | 2850-3000 | Medium to Strong |

| C=O (ketone) | ~1710 | Strong, Sharp |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures, for assessing its purity, and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of non-volatile compounds like this compound. Due to the presence of two chiral centers at C4 and C6, this compound can exist as four possible stereoisomers (two pairs of enantiomers). Chiral HPLC, utilizing a chiral stationary phase (CSP), is the method of choice for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. mdpi.comsigmaaldrich.com

The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. A typical chiral HPLC method would involve a normal-phase or reversed-phase separation on a column such as one based on polysaccharide derivatives. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol for normal phase, or acetonitrile (B52724) and water for reversed phase, would be optimized to achieve baseline separation of the enantiomeric pairs. sigmaaldrich.com

| Parameter | Typical Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or Acetonitrile/Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (if chromophore present) or Refractive Index (RI) |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. For a dihydroxylated ketone like this compound, derivatization is often necessary to increase its volatility and thermal stability. researchgate.net A common derivatization procedure involves converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

The derivatized compound can then be analyzed on a non-polar or medium-polarity capillary column. The retention time would be dependent on the boiling point and polarity of the derivative. GC coupled with a mass spectrometer (GC-MS) is particularly powerful, as it provides both separation and structural information for each component of a mixture. nih.gov

| Parameter | Typical Condition |

| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Absolute Stereochemistry

Single-crystal X-ray crystallography stands as the most powerful and definitive analytical technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. purechemistry.orgnih.govencyclopedia.pub This method provides direct insight into the spatial arrangement of atoms within a crystal lattice, allowing for the precise assignment of the absolute configuration at chiral centers without reliance on empirical comparisons to other chiral molecules. purechemistry.orgsci-hub.se

The fundamental prerequisite for X-ray crystallographic analysis is the availability of a suitable, high-quality single crystal of the compound of interest. nih.govresearchgate.net Obtaining such a crystal for this compound would be the initial and often most challenging step. The process involves growing a crystal from a solution of the pure enantiomer, where the molecules self-assemble into a highly ordered, three-dimensional lattice.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons of the atoms within the crystal lattice scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. carleton.eduunigoa.ac.in The angles and intensities of these diffracted beams are meticulously recorded as the crystal is rotated. creative-biostructure.com This data is then used to calculate an electron density map, which reveals the positions of all atoms in the molecule. purechemistry.org

For the determination of absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is crucial. csic.esiucr.orgyetnet.ch When the wavelength of the X-rays used is close to the absorption edge of an atom in the crystal, the scattering factor for that atom is altered, introducing a small phase shift. csic.es This effect breaks the normal symmetry of the diffraction pattern, known as Friedel's Law, which states that the intensity of a reflection from a crystal plane (hkl) is equal to the intensity of the reflection from the opposite side of that plane (-h-k-l). iucr.org Due to anomalous dispersion, the intensities of these "Bijvoet pairs" are no longer identical. researchgate.net

By carefully measuring the intensity differences between Bijvoet pairs, the absolute arrangement of the atoms in the crystal can be determined. researchgate.net In modern crystallography, this is typically quantified by refining a single parameter known as the Flack parameter. mdpi.comwikipedia.org The Flack parameter, calculated during the structural refinement process, indicates the relative proportion of the two possible enantiomeric structures in the crystal. wikipedia.orged.ac.uk A value close to zero, with a small standard uncertainty, confirms that the assigned absolute configuration is correct. mdpi.comwikipedia.org Conversely, a value approaching one indicates that the inverted structure is the correct one. wikipedia.org

In the context of this compound, a successful single-crystal X-ray diffraction experiment on an enantiomerically pure sample would provide an unequivocal three-dimensional model of the molecule. This would definitively establish the R or S configuration at the two stereogenic centers, C4 and C6, by revealing the precise spatial orientation of the hydroxyl groups relative to the rest of the carbon chain.

Research Findings

While no published crystal structure for this compound is currently available in crystallographic databases, the following table represents the type of data that would be generated from such an analysis. This hypothetical data is based on typical values for small organic molecules.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Chemical Formula | C₉H₁₈O₃ | The molecular formula of the compound. |

| Formula Weight | 174.24 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group, which is required for a chiral molecule to crystallize as a single enantiomer. |

| Unit Cell Dimensions | a = 5.85 Å, b = 9.20 Å, c = 18.50 Å, α = β = γ = 90° | The dimensions of the repeating unit of the crystal lattice. |

| Volume | 996.5 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment. |

| Reflections Collected | 8150 | The total number of diffraction spots measured. |

| Unique Reflections | 2045 | The number of independent diffraction spots after accounting for symmetry. |

| R-factor (R1) | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

| Flack Parameter | 0.02 (4) | A parameter used to confirm the absolute stereochemistry. A value near 0 with a small standard uncertainty (in parentheses) indicates the correct absolute configuration has been determined. mdpi.comwikipedia.org |

Future Research Directions and Challenges in 4,6 Dihydroxynonan 5 One Chemistry

Development of Novel Stereoselective Synthetic Methodologies

A primary challenge in the synthesis of 4,6-Dihydroxynonan-5-one lies in the precise control of the stereochemistry at its two chiral centers, C4 and C6. The development of novel stereoselective synthetic methods is crucial for accessing all four possible stereoisomers in high purity. Nature utilizes complex enzymes called polyketide synthases (PKSs) to achieve exquisite stereocontrol during the biosynthesis of similar structures. nih.gov Inspired by this, future synthetic strategies are expected to focus on iterative approaches that build the carbon chain while setting the stereocenters in a controlled manner. frontiersin.org

Key research directions include:

Catalyst-Controlled Asymmetric Synthesis: The design of new chiral catalysts for reactions such as asymmetric aldol additions or allylation reactions will be pivotal. These catalysts must effectively differentiate between the prochiral faces of the reacting molecules to yield products with high diastereoselectivity and enantioselectivity.

Substrate-Controlled Approaches: Modifying the substrates with chiral auxiliaries that direct the stereochemical outcome of key bond-forming reactions offers a reliable, albeit less atom-economical, strategy.

Chemoenzymatic Methods: Combining the power of traditional organic synthesis with the high stereoselectivity of enzymatic reactions presents a promising hybrid approach. utexas.edu For instance, a racemic or prochiral intermediate could be resolved or transformed using a specific enzyme to create a chirally-pure building block for the final synthesis. utexas.edu

The successful development of these methodologies will enable the systematic synthesis of each stereoisomer, which is a prerequisite for studying their distinct properties and potential biological activities.

Table 1: Potential Stereoisomers of this compound and Synthetic Challenges

| Stereoisomer | C4 Configuration | C6 Configuration | Key Synthetic Challenge |

| Isomer 1 | R | R | Achieving syn relationship with (R,R) configuration. |

| Isomer 2 | S | S | Achieving syn relationship with (S,S) configuration. |

| Isomer 3 | R | S | Achieving anti relationship with (R,S) configuration. |

| Isomer 4 | S | R | Achieving anti relationship with (S,R) configuration. |

Exploration of New Biocatalytic Systems for Nonanone Derivatization

Biocatalysis offers a powerful and sustainable alternative to conventional chemical methods for the synthesis and derivatization of chiral molecules. nih.gov For this compound, enzymes can be employed to perform highly selective transformations that are often difficult to achieve with standard reagents. A key area of future research will be the discovery and engineering of enzymes, particularly ketoreductases (KREDs), for the stereoselective reduction of the C5-ketone. sci-hub.seacs.org

Future research will likely focus on:

Enzyme Screening and Discovery: Large libraries of microorganisms can be screened to identify novel enzymes with activity towards this compound or its precursors. This could lead to the discovery of KREDs that can produce any of the desired C5-alcohol stereoisomers with high enantiomeric excess (>99.5% ee). sci-hub.se

Enzyme Engineering: Techniques such as directed evolution and structure-guided mutagenesis can be used to improve the activity, stability, and selectivity of existing enzymes. rsc.org For example, a known KRED could be engineered to accept the bulkier nonanone substrate or to favor the production of a specific, less common stereoisomer (anti-Prelog selectivity). mdpi.com

Whole-Cell Biocatalysis: Using whole microbial cells as biocatalysts can be more cost-effective as it circumvents the need for enzyme purification and can provide in-situ regeneration of essential cofactors like NADPH. mdpi.comacs.org Research will aim to find robust microbial strains that can efficiently convert the nonanone substrate into desired derivatives.

The application of biocatalysis could unlock access to a wide range of novel, chirally pure derivatives of this compound, such as the corresponding triols, which would be challenging to synthesize using purely chemical methods.

Table 2: Potential Biocatalytic Transformations for this compound

| Enzyme Class | Transformation | Potential Product |

| Ketoreductase (KRED) | Stereoselective reduction of C5-ketone | Chiral Nonan-4,5,6-triols |

| Lipase | Regioselective acylation of hydroxyl groups | Mono- or di-acylated derivatives |

| Hydroxylase | Introduction of new hydroxyl groups | Polyhydroxylated nonanone derivatives |

| Dehydrogenase | Oxidation of hydroxyl groups | Diketone or keto-aldehyde derivatives |

Advanced Computational Modeling for Understanding Reactivity and Selectivity

Computational chemistry provides invaluable tools for understanding and predicting the behavior of molecules and their reactions. For this compound, advanced computational modeling can accelerate the development of synthetic and biocatalytic methods by providing deep mechanistic insights. nih.gov

Key areas for future computational research include:

Mechanistic Studies of Synthetic Reactions: Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to model the transition states of potential synthetic reactions. nih.govresearchgate.net This allows for the rationalization of observed stereoselectivity and provides a basis for designing more efficient catalysts and reaction conditions. nih.gov

Enzyme-Substrate Docking and Molecular Dynamics: To guide biocatalyst development, molecular docking can predict how this compound binds within the active site of an enzyme like a KRED. acs.orgjmbfs.org Subsequent molecular dynamics (MD) simulations can then model the dynamic behavior of the enzyme-substrate complex, revealing key interactions that govern reactivity and stereoselectivity. dntb.gov.uaresearchgate.net

Predicting Physicochemical Properties: Computational models can predict various properties of this compound and its derivatives, such as conformational preferences, solubility, and spectroscopic signatures. This information can aid in the design of purification strategies and analytical methods.

By integrating computational modeling with experimental work, researchers can adopt a more targeted and less empirical approach to tackling the challenges in this compound chemistry.

Table 3: Applications of Computational Modeling in Nonanone Chemistry

| Modeling Technique | Application | Research Question Addressed |

| Density Functional Theory (DFT) | Reaction mechanism analysis | What is the lowest energy pathway for a given reaction? Why is one stereoisomer favored? nih.gov |

| Molecular Docking | Enzyme-substrate binding prediction | How does this compound fit into an enzyme's active site? jmbfs.org |

| Molecular Dynamics (MD) | Simulating molecular motion | What are the dynamic interactions that control enzymatic selectivity? dntb.gov.ua |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions | What is the detailed mechanism of the bond-making/breaking step inside the enzyme? |

Design and Synthesis of Structurally Diversified Nonanone Derivatives

The systematic design and synthesis of derivatives based on the this compound scaffold is a critical step toward exploring its potential applications. Creating a library of structurally diverse analogs allows for the investigation of structure-activity relationships (SAR), should the core molecule be found to possess biological activity.

Future research efforts will be directed towards:

Modification of the Carbon Skeleton: Synthesizing analogs with different alkyl chain lengths (shorter or longer than the propyl and ethyl groups) or introducing branches, rings, or unsaturation. This could involve starting from different building blocks or employing cross-coupling reactions on functionalized intermediates.

Functional Group Interconversion: The hydroxyl and ketone groups are key points for derivatization. The hydroxyl groups can be converted to esters, ethers, or halides, while the ketone can be transformed into amines, oximes, or hydrazones. mdpi.com

Introduction of Aromatic Moieties: Incorporating aromatic or heteroaromatic rings into the structure, for example, by replacing one of the alkyl chains with a phenyl or pyridyl group. This significantly alters the steric and electronic properties of the molecule.

Cyclization to Form Heterocycles: The 1,3-diol and β-hydroxy ketone motifs within this compound are precursors for the synthesis of various heterocyclic structures, such as dioxanes, lactones, or pyrans, which are common motifs in natural products. mdpi.comrsc.org

The creation of such a diversified library of compounds is essential for systematically exploring the chemical space around the this compound core.

Table 4: Potential Diversification Points on the this compound Scaffold

| Position | Original Group | Potential Modifications | Synthetic Method |

| C1-C3 | Propyl chain | Varying alkyl chain length, introducing unsaturation or rings | Grignard reaction, Wittig reaction |

| C4 | Hydroxyl | Esterification, Etherification, Halogenation | Acylation, Williamson ether synthesis |

| C5 | Ketone | Reduction to alcohol, Reductive amination, Oxime formation | NaBH4 reduction, NaBH(OAc)3, Hydroxylamine |

| C6 | Hydroxyl | Esterification, Etherification, Inversion of stereochemistry | Mitsunobu reaction |

| C7-C9 | Ethyl chain | Varying alkyl chain length, adding terminal functional groups | Modified starting materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.